molecular formula C22H18N4 B183602 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 141045-26-3

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

Cat. No. B183602
CAS RN: 141045-26-3
M. Wt: 338.4 g/mol
InChI Key: LEROFEHUZVLDDW-UHFFFAOYSA-N
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Description

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is C14H14N4 . The average mass is 238.288 Da and the monoisotopic mass is 238.121841 Da .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 485.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol and the flash point is 247.2±23.2 °C . The index of refraction is 1.641 and the molar refractivity is 73.4±0.5 cm3 .

properties

IUPAC Name

1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROFEHUZVLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476976
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

CAS RN

141045-26-3
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene contribute to the biological activity of metal complexes?

A: 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene acts as an NCN pincer ligand, forming stable complexes with various metal ions like Ruthenium(II) [], Copper(I) [], Iron(II) [], Iridium(III) [], and Oxidovanadium(IV) []. This ligand influences the complex's overall structure, charge, and stability, impacting its interactions with biological targets like DNA and proteins.

Q2: Does the structure of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene impact the properties of its metal complexes?

A2: While specific structural characterization data for the free ligand isn't extensively discussed in the provided research, it primarily serves as a scaffold for metal coordination. Its structure allows for modifications, influencing the complex's overall properties.

Q3: What are the potential applications of metal complexes containing 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene in diagnostics?

A: Research shows promise for using these complexes in detecting specific analytes within biological systems. For example, a heterodinuclear Palladium(II)-Gold(I) pincer complex incorporating 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene exhibits two-photon luminescence and selectively detects Cobalt(II) ions in aqueous solutions, even amidst other biologically relevant cations []. This selectivity and sensitivity make it a potential candidate for developing two-photon luminescent probes for visualizing Cobalt(II) accumulation in live cells [].

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